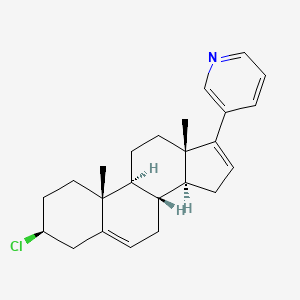

3-Deoxy 3-chloroabiraterone

Description

Structure

3D Structure

Properties

CAS No. |

2484719-16-4 |

|---|---|

Molecular Formula |

C24H30ClN |

Molecular Weight |

368.0 g/mol |

IUPAC Name |

3-[(3S,8R,9S,10R,13S,14S)-3-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine |

InChI |

InChI=1S/C24H30ClN/c1-23-11-9-18(25)14-17(23)5-6-19-21-8-7-20(16-4-3-13-26-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1 |

InChI Key |

AABSRCWNTZDUBK-VJLLXTKPSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)Cl |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 3 Deoxy 3 Chloroabiraterone

Comprehensive Synthesis Routes for 3-Deoxy 3-chloroabiraterone

While detailed, peer-reviewed synthetic procedures for this compound are not extensively published, plausible routes can be devised based on the well-established synthesis of Abiraterone (B193195) and related steroidal compounds. clockss.org The common starting material for Abiraterone is Dehydroepiandrosterone (B1670201) (DHEA) or its 3-acetate derivative. clockss.orgnih.gov A logical approach to synthesizing the 3-chloro analog involves the substitution of the 3β-hydroxyl group of DHEA with a chlorine atom as a key early step.

A potential synthetic pathway would begin with the conversion of the 3β-hydroxyl group of Dehydroepiandrosterone to a 3β-chloro group. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting intermediate, 3β-chloro-androst-5-en-17-one, would then undergo further transformations at the 17-position to introduce the pyridinyl moiety.

Following the established chemistry for Abiraterone synthesis, the 17-keto group of the chlorinated intermediate would be converted into a reactive enol derivative, such as a 17-enol triflate. nih.gov This is typically accomplished by reacting the ketone with a strong, non-nucleophilic base and a triflating agent like trifluoromethanesulfonic anhydride (B1165640). nih.gov The final key step is a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between the 17-enol triflate and a pyridine-borane derivative (e.g., diethyl(3-pyridyl)borane). google.comgoogle.com This sequence of reactions would yield the target molecule, this compound.

Stereo- and Regioselective Synthetic Strategies

The synthesis of this compound relies heavily on the principles of stereo- and regiocontrol inherent in steroid chemistry.

Stereoselectivity: The stereochemistry of the complex, fused-ring steroid core is pre-determined by the choice of the starting material, Dehydroepiandrosterone. DHEA possesses a specific and fixed stereochemical configuration at its multiple chiral centers, which is retained throughout the synthetic sequence. The conversion of the 3β-hydroxyl group to a 3β-chloro group typically proceeds with retention or inversion of configuration depending on the chosen reagent and reaction mechanism (e.g., Sₙ2 or Sₙi), allowing for controlled synthesis of the desired stereoisomer.

Regioselectivity: The critical regioselective step is the formation of the C16-C17 double bond. This is accomplished by converting the 17-keto group into an enol or enolate, which selectively forms the Δ¹⁶ double bond, the thermodynamically more stable position for the enolate of a 17-ketosteroid. The subsequent trapping of this enolate as a triflate ensures that the subsequent cross-coupling reaction occurs exclusively at the C17 position, attaching the pyridine (B92270) ring and creating the final diene structure.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound would focus on maximizing the yield and purity at each step, particularly the chlorination and the palladium-catalyzed coupling.

| Reaction Step | Key Parameters for Optimization | Potential Catalysts/Reagents |

| Chlorination | Temperature, solvent, reaction time, choice of chlorinating agent. | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅), Appel reaction conditions. |

| Triflate Formation | Base strength, temperature, solvent, addition rate. | Bases: LDA, KHMDS. Reagent: Trifluoromethanesulfonic anhydride (Tf₂O). |

| Suzuki Coupling | Palladium catalyst, ligand, base, solvent system, temperature, reaction time. | Catalysts: Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂. Bases: Na₂CO₃, K₂CO₃, Cs₂CO₃. |

For the Suzuki coupling, a design of experiments (DoE) approach could be employed to systematically investigate the interplay between catalyst loading, base concentration, temperature, and solvent composition (e.g., mixtures of toluene, ethanol, and water) to minimize the formation of byproducts and maximize the isolated yield of the final product. researchgate.net

Preparation and Characterization of this compound as a Pharmaceutical Reference Standard

This compound is primarily utilized as a pharmaceutical reference standard or analytical impurity. labmix24.com In the manufacturing of Abiraterone Acetate (B1210297), impurities can arise from starting materials or be generated during the synthesis. researchgate.netnih.gov Regulatory bodies require that these impurities be identified, quantified, and controlled. Therefore, a highly purified and well-characterized sample of this compound is necessary for developing and validating analytical methods (e.g., HPLC, GC) to monitor the quality of the active pharmaceutical ingredient (API). labmix24.com

The preparation of this compound as a reference standard involves its synthesis followed by rigorous purification, often using techniques like column chromatography and recrystallization to achieve very high purity (typically >98%). The characterization process is comprehensive to unambiguously confirm its identity and purity.

Table of Compound Characteristics:

| Property | Description |

|---|---|

| Chemical Name | 3β-Chloro-17-(pyridin-3-yl)androsta-5,16-diene |

| Molecular Formula | C₂₄H₃₀ClN |

| Molecular Weight | 368.0 g/mol |

| Appearance | Typically a white to off-white solid |

| Primary Use | Pharmaceutical reference standard for quality control of Abiraterone Acetate. |

| Characterization | Identity and purity are confirmed by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). |

Rational Design and Synthesis of Novel Analogs of this compound

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

For advanced mechanistic, metabolic, or pharmacokinetic studies, isotopically labeled versions of this compound can be synthesized. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) are incorporated into the molecule. The existence of commercially available deuterium-labeled Abiraterone (Abiraterone-d4) demonstrates the feasibility and utility of this approach in the broader class of Abiraterone-related compounds. medchemexpress.com

The synthesis would involve using a labeled precursor at an appropriate stage. For example, a deuterium-labeled pyridine-borane derivative could be used in the Suzuki coupling to introduce deuterium atoms onto the pyridine ring. Alternatively, deuterium could be incorporated into the steroid backbone at an early stage.

The primary application of such labeled analogs is as internal standards in quantitative bioanalytical methods using liquid chromatography-mass spectrometry (LC-MS). The labeled compound is chemically identical to the analyte but has a different mass, allowing for precise quantification in complex biological matrices like plasma or tissue homogenates.

Development of Conjugates and Prodrugs for Research Applications

The development of conjugates and prodrugs is a common strategy in medicinal chemistry to modify the properties of a parent molecule. nih.gov Abiraterone Acetate itself is a successful prodrug of Abiraterone, designed to enhance oral bioavailability. aacrjournals.orgnih.gov

For research purposes, novel conjugates or prodrugs of this compound could be designed and synthesized.

Prodrugs: The 3-chloro group is not easily modified for classic prodrug strategies (like the 3-hydroxyl of Abiraterone). However, modifications could potentially be made to the pyridine ring, for instance, by creating an N-oxide derivative, which might be reduced in vivo.

Conjugates: Conjugates could be synthesized for use as research tools. For example, linking a fluorescent tag or a biotin (B1667282) molecule to the steroid scaffold could create a probe for use in biochemical assays to study protein binding or cellular uptake. The synthesis would involve introducing a functional group handle onto the this compound structure that allows for covalent attachment of the desired moiety.

These derivatives would not be for therapeutic use but would serve as valuable tools for investigating the biological interactions and mechanisms related to this class of steroidal compounds.

Rigorous Analytical Characterization of 3 Deoxy 3 Chloroabiraterone and Its Impurities

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatographic methods are essential for separating 3-Deoxy-3-chloroabiraterone from the API and other related substances, allowing for its accurate quantification.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development and Validation

A specific, validated Ultra-High Performance Liquid Chromatography (UHPLC) method is crucial for the routine analysis and quality control of 3-Deoxy-3-chloroabiraterone. While a specific validated method for this individual compound is not publicly available, the development and validation would follow established guidelines for related substances in Abiraterone (B193195) Acetate (B1210297).

Method Development Approach: Based on existing methods for Abiraterone Acetate and its impurities, a reverse-phase UHPLC method would be the most suitable approach. The development would involve optimizing various parameters to achieve a robust separation.

Column: A C18 stationary phase with a sub-2 µm particle size is typically employed for high efficiency and resolution.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common for separating steroidal compounds with varying polarities.

Detection: UV detection is standard, with the wavelength selected based on the chromophore of 3-Deoxy-3-chloroabiraterone.

Flow Rate and Temperature: These are optimized to ensure sharp peaks and a reasonable run time.

Hypothetical UHPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 100 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 10 | |

| 12 | |

| 12.1 | |

| 15 | |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 2 µL |

Validation Parameters: The developed method would then undergo rigorous validation according to International Council for Harmonisation (ICH) guidelines. The validation would ensure the method is suitable for its intended purpose.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for 3-Deoxy-3-chloroabiraterone should be well-resolved from other impurities and the main component. |

| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range. |

| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) of ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method's performance should not be significantly affected by small, deliberate variations in parameters. |

Gas Chromatography (GC) Applications for Related Compounds (if applicable)

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. For a high molecular weight steroidal compound like 3-Deoxy-3-chloroabiraterone, GC analysis is not the preferred method due to its low volatility. Derivatization could potentially make it amenable to GC, but this adds complexity to the analytical procedure.

A study on potential genotoxic impurities in Abiraterone Acetate utilized a sensitive GC-MS/MS method. However, the targeted impurities were small, volatile molecules, and 3-Deoxy-3-chloroabiraterone was not included in this analysis. Therefore, at present, there are no established GC applications for the direct analysis of this specific compound.

Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of 3-Deoxy-3-chloroabiraterone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR: The proton NMR spectrum would show characteristic signals for the steroid backbone and the pyridine (B92270) ring.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Expected Chemical Shift (ppm) |

| Steroidal methyl protons (C18-H₃, C19-H₃) | ~0.9 - 1.1 (singlets) |

| Steroidal methylene (B1212753) and methine protons | ~1.2 - 2.5 (multiplets) |

| H-3 (methine proton adjacent to chlorine) | ~3.5 (multiplet) |

| H-6 (vinylic proton) | ~5.4 (doublet) |

| Pyridine ring protons | ~7.2 - 8.5 (multiplets) |

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts would be influenced by the surrounding atoms, with the carbon attached to the chlorine atom and the carbons of the pyridine ring and double bonds appearing at characteristic downfield shifts.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy.

High-Resolution Mass Spectrometry (HRMS): For 3-Deoxy-3-chloroabiraterone (C₂₄H₃₀ClN), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured mass.

Theoretical Exact Mass Calculation:

| Element | Number | Atomic Mass | Total Mass |

| Carbon (¹²C) | 24 | 12.000000 | 288.000000 |

| Hydrogen (¹H) | 31 | 1.007825 | 31.242575 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| [M+H]⁺ | 368.214202 |

The measured exact mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, should be within a few parts per million (ppm) of this theoretical value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the fragmentation of the precursor ion ([M+H]⁺) to produce characteristic product ions. This fragmentation pattern provides valuable structural information. The fragmentation of 3-Deoxy-3-chloroabiraterone would likely involve the loss of HCl, cleavages within the steroid ring system, and fragmentation of the pyridine moiety. The resulting product ions would be analyzed to piece together the structure of the original molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-Deoxy-3-chloroabiraterone would be expected to show characteristic absorption bands.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretching (alkane) | 2850-3000 |

| C=C stretching (alkene and aromatic) | 1600-1680 |

| C-N stretching | 1000-1350 |

| C-Cl stretching | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for analyzing compounds with chromophores, such as conjugated systems. The pyridine ring and the conjugated double bond in the steroid backbone of 3-Deoxy-3-chloroabiraterone would result in UV absorption. The wavelength of maximum absorption (λmax) would be characteristic of this specific arrangement of chromophores. Based on the structure, an absorption maximum in the range of 230-270 nm would be expected.

Impurity Profiling and Stability Indicating Assays for 3-Deoxy-3-chloroabiraterone

The development of stability-indicating assay methods is crucial for accurately measuring the content of the active ingredient and its degradation products over time, without interference. nih.gov Such methods are validated to be specific, allowing for the reliable quantification of the drug substance amidst its potential impurities and degradants. nih.gov

Identification and Quantification of Related Substances

The identification and quantification of related substances in 3-Deoxy-3-chloroabiraterone are paramount for controlling the purity of the compound. While specific data on the related substances of 3-Deoxy-3-chloroabiraterone is not extensively available in public literature, the general approach involves the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to identify and quantify impurities. rsc.org This technique allows for the separation of the main compound from its related substances, which can then be characterized based on their mass-to-charge ratio and fragmentation patterns. rsc.org

In the context of similar steroidal compounds like Abiraterone Acetate, related substances can arise from the manufacturing process or degradation. researchgate.net For 3-Deoxy-3-chloroabiraterone, potential related substances could include isomers, starting material residues, or by-products from synthetic steps. The quantification of these substances is typically performed using a validated HPLC method with a photodiode array (PDA) detector, which allows for detection at specific wavelengths. researchgate.net

Table 1: Potential Related Substances of 3-Deoxy-3-chloroabiraterone

| Potential Impurity | Potential Source | Analytical Technique for Identification |

| Isomers of 3-Deoxy-3-chloroabiraterone | Synthesis | HPLC, Chiral Chromatography |

| Unreacted Starting Materials | Synthesis | HPLC, GC-MS |

| By-products of Synthesis | Synthesis | LC-MS, NMR |

| Oxidation Products | Degradation | LC-MS |

| Hydrolysis Products | Degradation | LC-MS |

Note: This table is illustrative of potential impurities based on general principles of organic synthesis and degradation, as specific data for 3-Deoxy-3-chloroabiraterone is not publicly available.

Degradation Pathway Analysis under Stress Conditions (e.g., hydrolytic, oxidative)

Forced degradation studies are essential to understand the chemical stability of a drug substance and to develop stability-indicating analytical methods. nih.gov These studies involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. nih.gov

While specific degradation pathway analysis for 3-Deoxy-3-chloroabiraterone is not detailed in the available literature, a general approach would involve the following stress conditions:

Hydrolytic Degradation: The compound would be subjected to acidic and basic conditions to assess its susceptibility to hydrolysis. The chloro- group at the 3-position could potentially be a site for hydrolysis under certain pH conditions.

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide, would reveal the potential for oxidative degradation. The pyridine ring and the steroidal backbone could be susceptible to oxidation.

The degradation products formed under these stress conditions would be identified and characterized using techniques like LC-MS. rsc.org This information is critical for understanding the degradation pathways and for ensuring that the analytical method can separate and quantify these degradants.

Table 2: Illustrative Forced Degradation Study Design

| Stress Condition | Reagent/Condition | Purpose |

| Acidic Hydrolysis | Hydrochloric Acid | To assess stability in acidic environments. |

| Basic Hydrolysis | Sodium Hydroxide | To assess stability in alkaline environments. |

| Oxidation | Hydrogen Peroxide | To evaluate susceptibility to oxidation. |

| Thermal Degradation | High Temperature | To determine heat stability. |

| Photolytic Degradation | UV/Visible Light | To assess light sensitivity. |

Note: This table represents a typical forced degradation study design. The specific conditions would need to be optimized for 3-Deoxy-3-chloroabiraterone.

Detailed Investigation of the Biological Activity and Molecular Mechanism of Action of 3 Deoxy 3 Chloroabiraterone

In Vitro Enzymatic Inhibition Profiling of 3-Deoxy-3-chloroabiraterone

Extensive literature searches did not yield specific in vitro enzymatic inhibition data for 3-Deoxy-3-chloroabiraterone. While this compound is available as a reference standard for analytical purposes, detailed characterization of its biological activity, including its inhibitory effects on cytochrome P450 enzymes, is not publicly available in peer-reviewed literature. The following sections outline the standard methodologies used to profile such compounds, for which data on the parent compound, abiraterone (B193195), is available as a reference.

Cytochrome P450 17α-Hydroxylase/17,20-Lyase (CYP17A1) Inhibition Kinetics

The inhibitory potential of a compound against CYP17A1 is a critical determinant of its efficacy in targeting androgen biosynthesis. This is typically assessed through detailed kinetic studies.

Determination of IC50 and Ki Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The inhibition constant (Ki) provides a more absolute measure of binding affinity. For the parent compound, abiraterone, studies have established it as a potent inhibitor of CYP17A1. However, specific IC50 and Ki values for 3-Deoxy-3-chloroabiraterone are not documented in the available scientific literature.

Competitive vs. Non-Competitive Inhibition Mechanisms

The mechanism of enzyme inhibition describes how the inhibitor interacts with the enzyme and its substrate. Inhibition can be competitive, non-competitive, or uncompetitive. Abiraterone is known to be a slow, tight-binding inhibitor of CYP17A1. The specific competitive or non-competitive inhibition mechanism for 3-Deoxy-3-chloroabiraterone has not been determined.

Evaluation of Selectivity Against Other Steroidogenic Enzymes (e.g., CYP19, CYP11A1)

Selective inhibition of CYP17A1 is crucial to minimize off-target effects. Therefore, the inhibitory activity of a compound is typically evaluated against other key steroidogenic enzymes such as aromatase (CYP19A1) and cholesterol side-chain cleavage enzyme (CYP11A1). While some abiraterone analogs have been synthesized and tested for their selectivity, no such data is available for 3-Deoxy-3-chloroabiraterone. For instance, studies on other abiraterone analogs have shown that modifications to the steroid scaffold can alter selectivity for CYP17A1 over other cytochrome P450 enzymes.

Cellular Mechanistic Studies of 3-Deoxy-3-chloroabiraterone

Cellular studies are essential to understand the mechanism of action of a compound in a biological context. Such studies for an inhibitor of androgen synthesis would typically involve treating prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) and assessing downstream effects. This could include measuring changes in androgen levels, androgen receptor signaling, and cell proliferation. Currently, there are no published cellular mechanistic studies specifically investigating the effects of 3-Deoxy-3-chloroabiraterone.

Effects on Intracellular Steroid Hormone Synthesis in Cellular Models

Specific studies detailing the effects of 3-Deoxy-3-chloroabiraterone on intracellular steroid hormone synthesis in cellular models are not available in the provided search results. However, as a derivative of Abiraterone, it is plausible that it may interact with steroidogenic pathways. Steroid hormones are synthesized from cholesterol through a series of enzymatic reactions primarily in the adrenal glands and gonads. nih.govnih.gov The process involves key enzymes like CYP17A1, which Abiraterone is known to inhibit.

Further research would be required to determine if 3-Deoxy-3-chloroabiraterone exhibits similar inhibitory effects on enzymes involved in steroid biosynthesis, such as those listed in the table below.

Table 1: Key Enzymes in Steroid Biosynthesis

| Enzyme | Function | Potential for Interaction |

| CYP11A1 (P450scc) | Converts cholesterol to pregnenolone (B344588). nih.gov | Unknown |

| 3β-HSD | Converts pregnenolone to progesterone (B1679170). | Unknown |

| CYP17A1 | 17α-hydroxylase and 17,20-lyase activities. | Possible, given its relation to Abiraterone |

| AKR1C3 | Involved in testosterone (B1683101) biosynthesis. nih.gov | Unknown |

Modulation of Androgen Receptor Signaling Pathways in Target Cells

There is no direct evidence from the search results to suggest that 3-Deoxy-3-chloroabiraterone modulates androgen receptor (AR) signaling pathways. The AR signaling pathway is crucial for the growth and survival of prostate cancer cells. mdpi.comnih.govplos.org Androgens, such as testosterone and dihydrotestosterone (B1667394) (DHT), bind to the AR, leading to its activation and the transcription of target genes that promote cell proliferation. mdpi.com

Given that Abiraterone's mechanism of action is to suppress androgen synthesis, its derivatives could indirectly affect AR signaling by reducing the available ligands. However, direct interaction with the AR or its signaling components by 3-Deoxy-3-chloroabiraterone has not been documented.

Gene Expression Profiling of Steroidogenic Enzymes and Receptors in Response to 3-Deoxy-3-chloroabiraterone

No studies were found that performed gene expression profiling of steroidogenic enzymes and receptors in response to 3-Deoxy-3-chloroabiraterone. Such a study would involve treating relevant cell lines with the compound and then measuring the mRNA levels of genes involved in steroid synthesis and response. This type of analysis provides insights into the compound's mechanism of action at the transcriptional level. nih.govnih.gov

Table 2: Potential Target Genes for Expression Profiling

| Gene | Encoded Protein | Role in Steroid Pathway |

| CYP17A1 | Cytochrome P450 17A1 | Key enzyme in androgen synthesis |

| AR | Androgen Receptor | Mediates androgen effects |

| HSD3B1/2 | 3β-hydroxysteroid dehydrogenase | Steroid synthesis |

| SRD5A1/2 | 5α-reductase | Converts testosterone to DHT |

Investigation of Downstream Biological Effects in Androgen-Dependent Cell Lines

Impact on Cell Proliferation and Viability

Specific data on the impact of 3-Deoxy-3-chloroabiraterone on the proliferation and viability of androgen-dependent cell lines is not available. In general, compounds that inhibit androgen synthesis or AR signaling would be expected to decrease the proliferation of such cells. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

The ability of 3-Deoxy-3-chloroabiraterone to induce apoptosis and cell cycle arrest has not been reported. Apoptosis, or programmed cell death, and cell cycle arrest are common mechanisms by which anti-cancer agents exert their effects. nih.govnih.gov For instance, the expression of the DCC (Deleted in Colorectal Carcinoma) gene has been shown to activate caspase-3 and induce apoptosis or G2/M cell cycle arrest in tumor cells. nih.gov

Effects on Cellular Differentiation and Phenotype

There is no information regarding the effects of 3-Deoxy-3-chloroabiraterone on cellular differentiation and phenotype. Some anti-cancer strategies involve inducing differentiation in cancer cells to revert them to a more normal-like state. nih.gov Nucleoside analogs, for example, have been shown to induce neuronal differentiation in embryonic cancer stem cells. plos.org Whether 3-Deoxy-3-chloroabiraterone possesses such properties is unknown.

Structure Activity Relationship Sar and Advanced Computational Studies of 3 Deoxy 3 Chloroabiraterone Analogs

Elucidation of Critical Structural Determinants for CYP17A1 Inhibition and Biological Activity

The inhibitory activity of abiraterone (B193195) analogs against CYP17A1 is dictated by specific structural features that govern their interaction with the enzyme's active site. Through extensive research, a clear understanding of the pharmacophoric requirements for potent inhibition has emerged.

A pharmacophore model for CYP17A1 inhibitors derived from abiraterone and related steroidal compounds highlights several key features essential for high-affinity binding and potent inhibition. These include:

A Heterocyclic Nitrogen-Containing Moiety: A crucial feature is the presence of a nitrogen-containing heterocycle, such as the pyridine (B92270) ring in abiraterone, at the C-17 position. This group coordinates with the heme iron atom in the active site of CYP17A1, a characteristic interaction for many cytochrome P450 inhibitors. nih.gov

A Rigid Steroidal Scaffold: The four-ring steroid backbone provides the necessary structural rigidity and orientation to position the pharmacophoric elements correctly within the enzyme's binding pocket.

Specific Substitutions on the Steroid Nucleus: Modifications at various positions on the steroidal rings can significantly influence inhibitory activity and selectivity.

These fundamental features form the basis for the design of new and more effective CYP17A1 inhibitors.

The modification of the A-ring of the abiraterone scaffold, specifically at the C-3 position, has been an area of interest for medicinal chemists. The introduction of a chloro group and the removal of the hydroxyl group to create 3-Deoxy-3-chloroabiraterone are strategic alterations aimed at modulating the compound's properties.

The introduction of a chloro substituent at the C-3 position introduces a bulky, lipophilic, and electronegative group. This can lead to several effects:

Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the steroid nucleus, which may influence interactions with amino acid residues in the active site.

Metabolic Stability: The presence of a halogen can block potential sites of metabolism, potentially increasing the half-life of the compound.

The combination of deoxygenation and chlorination at the C-3 position is therefore a rational design strategy to create analogs with potentially improved inhibitory potency and a modified pharmacokinetic profile compared to the parent compound, abiraterone.

Comparative SAR Analysis of 3-Deoxy-3-chloroabiraterone with Parent Abiraterone and Other Steroidal Inhibitors

A comparative analysis of the structure-activity relationships of 3-Deoxy-3-chloroabiraterone with abiraterone and other steroidal inhibitors provides valuable insights into the impact of A-ring modifications on CYP17A1 inhibition. While specific inhibitory data for 3-Deoxy-3-chloroabiraterone is not extensively published, we can infer its potential activity based on known SAR trends for related compounds.

| Compound | C-3 Substitution | C-17 Substitution | Relative CYP17A1 Inhibitory Potency |

| Abiraterone | -OH | 3-pyridyl | ++++ |

| 3-Deoxyabiraterone | -H | 3-pyridyl | +++ |

| 3-Chloroabiraterone | -Cl | 3-pyridyl | ++++ |

| 3-Deoxy-3-chloroabiraterone | -Cl | 3-pyridyl | Potentially ++++ to +++++ |

| Galeterone | =O | 1H-benzimidazole | ++++ |

This table presents a hypothetical comparison based on established SAR principles for CYP17A1 inhibitors.

Abiraterone, with its 3β-hydroxyl group, is a potent inhibitor. nih.gov The removal of this hydroxyl group to give 3-deoxyabiraterone generally leads to a slight decrease in potency, suggesting a favorable, though not essential, interaction of the hydroxyl group. Conversely, the introduction of other substituents at C-3 can have varied effects. For instance, the presence of a keto group at C-3, as seen in some metabolites of abiraterone, can maintain or even enhance inhibitory activity. nih.gov

The introduction of a chloro group at C-3, in place of the hydroxyl, is anticipated to maintain or enhance potency due to the favorable lipophilic and electronic contributions. Therefore, it is hypothesized that 3-Deoxy-3-chloroabiraterone would exhibit potent CYP17A1 inhibitory activity, potentially comparable to or exceeding that of abiraterone.

In Silico Modeling for Activity Prediction and Optimization

Computational techniques are invaluable tools in modern drug discovery, enabling the prediction of biological activity and the optimization of lead compounds. For 3-Deoxy-3-chloroabiraterone and its analogs, in silico modeling can provide a deeper understanding of their interaction with CYP17A1 and guide the design of more potent and selective inhibitors.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net For 3-Deoxy-3-chloroabiraterone, docking simulations into the active site of CYP17A1 can reveal key binding interactions and provide a rationale for its inhibitory activity.

In a typical docking simulation, the 3D structure of CYP17A1 (obtained from X-ray crystallography, e.g., PDB ID: 3RUK) is used as the receptor. researchgate.net The 3D structure of 3-Deoxy-3-chloroabiraterone is then placed into the active site, and various conformations and orientations are sampled to find the most energetically favorable binding pose.

Predicted Binding Mode of 3-Deoxy-3-chloroabiraterone in CYP17A1:

Heme Coordination: The pyridyl nitrogen of 3-Deoxy-3-chloroabiraterone is predicted to coordinate with the heme iron atom, a critical interaction for inhibition.

Hydrophobic Interactions: The steroidal backbone and the C-3 chloro group are expected to form extensive hydrophobic interactions with nonpolar residues in the active site, such as Val366, Leu370, and Ala441.

The predicted binding energy from these simulations can be used to rank the affinity of different analogs and prioritize them for synthesis and biological testing.

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Abiraterone | -9.5 | ASN202, VAL366, Heme |

| 3-Deoxy-3-chloroabiraterone | -10.2 (Hypothetical) | VAL366, LEU370, ALA441, Heme |

| Galeterone | -9.8 | ASN202, VAL366, Heme |

This table presents hypothetical docking scores to illustrate the potential outcomes of such a study.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. rsc.org A QSAR model for abiraterone analogs can be developed to predict the CYP17A1 inhibitory activity of new, unsynthesized compounds.

To build a QSAR model, a dataset of abiraterone analogs with their experimentally determined inhibitory activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated, which quantify various aspects of their chemical structure, such as electronic, steric, and hydrophobic properties.

Steps in QSAR Model Development:

Data Set Collection: A diverse set of abiraterone analogs with known CYP17A1 inhibitory activities is compiled.

Descriptor Calculation: A wide range of 2D and 3D molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A validated QSAR model can then be used to predict the inhibitory potency of 3-Deoxy-3-chloroabiraterone and to design new analogs with optimized activity. The model can highlight which structural features are most important for high potency, providing valuable guidance for further drug development efforts.

Molecular Dynamics Simulations to Explore Ligand-Protein Interactions and Conformational Changes

Molecular dynamics (MD) simulations have become a powerful tool to elucidate the dynamic interactions between ligands and their protein targets at an atomic level. In the context of 3-Deoxy-3-chloroabiraterone and its analogs, MD simulations can provide critical insights into their binding modes within the active site of Cytochrome P450 17A1 (CYP17A1), the conformational changes induced in the enzyme, and the energetic factors governing the stability of the ligand-protein complex.

Studies on abiraterone and its metabolites have revealed key interactions within the CYP17A1 active site. The parent compound, abiraterone, demonstrates a binding orientation where the steroid core is positioned against the I-helix of the enzyme. nih.gov A crucial hydrogen bond is typically formed between the 3β-hydroxyl group of the steroidal A-ring and the side chain of asparagine 202 (N202). nih.govnih.gov This interaction helps to anchor the ligand in a specific orientation. The pyridine ring of abiraterone coordinates with the heme iron of the enzyme, a characteristic feature of many CYP450 inhibitors. nih.govmdpi.com

MD simulations can also map the conformational landscape of the CYP17A1 active site upon binding of different ligands. The enzyme is known to exhibit considerable plasticity to accommodate various substrates and inhibitors. nih.gov Simulations can track the root-mean-square deviation (RMSD) of the protein backbone and individual residues to identify regions of flexibility and conformational shifts. For instance, the binding of abiraterone and its analogs can induce subtle changes in the F/G loop and the N-terminus of the enzyme. nih.gov Investigating the conformational dynamics of CYP17A1 in complex with 3-Deoxy-3-chloroabiraterone would be crucial to understand if this analog induces a stable and inhibitory conformation.

Furthermore, advanced computational techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed on the MD simulation trajectories to calculate the binding free energy of the ligand-protein complex. This allows for a quantitative comparison of the binding affinities of different abiraterone analogs and can help in rationalizing their structure-activity relationships.

A hypothetical MD simulation study of 3-Deoxy-3-chloroabiraterone bound to CYP17A1 could reveal the following:

The precise orientation of the chloro-substituted A-ring within the active site.

The nature and strength of any non-covalent interactions involving the chlorine atom.

Conformational rearrangements in the active site to accommodate the 3-chloro substituent.

Such computational investigations are invaluable for the rational design of next-generation CYP17A1 inhibitors with improved potency and selectivity.

Fragment-Based Drug Design Principles Applied to 3-Deoxy-3-chloroabiraterone Scaffold

Fragment-Based Drug Design (FBDD) is a well-established strategy in drug discovery that begins with the identification of low-molecular-weight fragments that bind to a biological target. drugdiscoverychemistry.comyoutube.com These initial fragment hits are then optimized and elaborated into more potent lead compounds through processes such as fragment growing, linking, or merging. scispace.com The application of FBDD principles to the 3-Deoxy-3-chloroabiraterone scaffold could offer a systematic approach to explore the chemical space around this core structure and develop novel CYP17A1 inhibitors.

The 3-Deoxy-3-chloroabiraterone molecule can be conceptually dissected into several key fragments:

The Steroidal Core: This rigid scaffold provides the fundamental framework for orienting the other functional groups within the CYP17A1 active site.

The 3-Chloro-A-Ring Fragment: This portion of the molecule occupies a specific region of the active site and its modifications can significantly impact binding affinity and selectivity.

The Pyridyl Fragment: The nitrogen-containing aromatic ring is crucial for coordinating with the heme iron, a key inhibitory mechanism.

In a hypothetical FBDD approach, these fragments could be explored individually or in combination to optimize interactions with CYP17A1.

Fragment Growing: Starting with the 3-Deoxy-3-chloroabiraterone scaffold, the "fragment growing" strategy would involve extending the molecule to explore adjacent binding pockets within the CYP17A1 active site. For instance, modifications could be introduced to the pyridyl ring to form additional interactions with residues in the vicinity. Alternatively, substituents could be added to other positions on the steroid nucleus to enhance van der Waals contacts or form new hydrogen bonds.

Fragment Linking: This approach involves identifying two or more fragments that bind to adjacent sites on the protein and then connecting them with a suitable linker. In the context of the 3-Deoxy-3-chloroabiraterone scaffold, one could screen for small molecule fragments that bind to pockets near the A-ring or the D-ring of the steroid. If a suitable fragment is identified, it could be linked to the main scaffold to create a novel, more potent inhibitor.

Fragment Merging: This strategy combines the structural features of two or more overlapping fragments into a single molecule. By analyzing the binding modes of different abiraterone analogs, common interaction points can be identified. Fragment merging could be used to design a hybrid molecule that incorporates the most favorable features of several inhibitors. For example, the 3-chloro-A-ring of 3-Deoxy-3-chloroabiraterone could be combined with a modified heterocyclic group at the C17 position from another inhibitor to create a new chemical entity with potentially improved properties.

The table below illustrates a hypothetical application of FBDD principles to the 3-Deoxy-3-chloroabiraterone scaffold.

| FBDD Strategy | Starting Fragment/Scaffold | Hypothetical Modification | Rationale for Modification |

| Fragment Growing | 3-Deoxy-3-chloroabiraterone | Addition of a small alkyl or alkoxy group to the pyridine ring. | To explore potential hydrophobic interactions in the pocket surrounding the heme group. |

| Fragment Linking | The 3-chloro-A-ring fragment and a novel heterocyclic fragment. | Connection of the two fragments via a flexible or rigid linker. | To create a larger molecule that can span two distinct binding sites for increased affinity. |

| Fragment Merging | 3-Deoxy-3-chloroabiraterone and another non-steroidal CYP17A1 inhibitor. | Combination of the 3-chloro-A-ring with the core structure of the non-steroidal inhibitor. | To create a hybrid inhibitor with a potentially novel binding mode and improved drug-like properties. |

The successful application of FBDD to the 3-Deoxy-3-chloroabiraterone scaffold would rely on the availability of high-resolution structural information of CYP17A1 in complex with various ligands, as well as sensitive biophysical techniques to detect the binding of small fragments.

Preclinical in Vitro and in Vivo Pharmacological Evaluations of 3 Deoxy 3 Chloroabiraterone

Comprehensive In Vitro Efficacy Assessments in Relevant Cancer Cell Models

Based on a thorough review of existing scientific literature, no publicly available data from in vitro studies on 3-Deoxy-3-chloroabiraterone in cancer cell models could be identified. Research detailing its effects on tumor cell growth, survival, or its potential combinatorial effects with other anti-cancer agents has not been published.

Assays for Inhibition of Tumor Cell Growth and Survival

Information regarding assays conducted to evaluate the inhibition of tumor cell growth and survival by 3-Deoxy-3-chloroabiraterone is not available in the public domain.

Evaluation of Combinatorial Effects with Other Anti-Cancer Agents in Cell Lines

There are no published studies that have investigated the combinatorial effects of 3-Deoxy-3-chloroabiraterone with other anti-cancer agents in any cancer cell lines.

In Vivo Efficacy Studies in Orthotopic and Xenograft Animal Models of Androgen-Dependent Cancers

No in vivo efficacy studies of 3-Deoxy-3-chloroabiraterone in orthotopic or xenograft animal models of androgen-dependent cancers have been reported in the scientific literature. Consequently, there is no data on its ability to inhibit tumor growth, affect biomarker responses, or its impact on histopathological and molecular endpoints in preclinical tumor models.

Tumor Growth Inhibition and Regression Studies

There are no published research findings on tumor growth inhibition or regression in animal models treated with 3-Deoxy-3-chloroabiraterone.

Analysis of Biomarker Response (e.g., PSA levels) in Animal Models

No studies have been made public that analyze biomarker responses, such as Prostate-Specific Antigen (PSA) levels, in animal models following treatment with 3-Deoxy-3-chloroabiraterone.

Histopathological and Molecular Endpoints in Preclinical Tumors

There is no available data from histopathological or molecular analyses of tumors from preclinical models treated with 3-Deoxy-3-chloroabiraterone.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

No specific pharmacodynamic biomarkers have been identified or validated for 3-Deoxy 3-chloroabiraterone in preclinical models according to available research. Studies detailing the direct molecular targets and downstream signaling effects of this specific compound, which would be necessary for biomarker discovery, have not been published.

Mathematical Modeling of Response and Resistance in Preclinical Settings

There is no information available in scientific literature regarding the use of mathematical modeling to predict or understand response and resistance to this compound in preclinical settings. Research in this area would typically involve the development of models based on pharmacokinetic and pharmacodynamic data from in vitro and in vivo studies, which are not currently available for this compound.

Metabolic Fate and Biotransformation Pathways of 3 Deoxy 3 Chloroabiraterone

In Vitro Assessment of Metabolic Stability in Hepatic and Extrahepatic Systems

The initial evaluation of a compound's metabolic fate typically begins with in vitro assays using liver-derived systems, as the liver is the primary site of drug metabolism. Extrahepatic systems, such as intestinal or kidney fractions, may also be used to assess metabolism in other relevant tissues.

Microsomal and Hepatocyte Stability Assays

To determine the metabolic stability of a compound like 3-Deoxy-3-chloroabiraterone, researchers would typically employ microsomal and hepatocyte stability assays.

Liver Microsomes : These are subcellular fractions isolated from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) isoforms. The compound would be incubated with liver microsomes (from humans and various preclinical species) and a necessary cofactor, NADPH. The rate of disappearance of the parent compound over time is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Hepatocytes : Intact liver cells (hepatocytes) are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II metabolic enzymes (such as UDP-glucuronosyltransferases or UGTs) and their necessary cofactors in a more physiologically relevant environment. Incubating the compound with cryopreserved or fresh hepatocytes allows for the assessment of both Phase I and Phase II metabolic pathways.

Below is a hypothetical data table illustrating the kind of results obtained from such stability assays.

Hypothetical Metabolic Stability Data for 3-Deoxy-3-chloroabiraterone

| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or million cells) |

|---|---|---|---|

| Liver Microsomes | Human | Data N/A | Data N/A |

| Liver Microsomes | Rat | Data N/A | Data N/A |

| Liver Microsomes | Dog | Data N/A | Data N/A |

| Hepatocytes | Human | Data N/A | Data N/A |

| Hepatocytes | Rat | Data N/A | Data N/A |

Identification and Characterization of Major Metabolites

During stability assays, particularly with hepatocytes, samples are analyzed by high-resolution mass spectrometry to detect and identify potential metabolites. By comparing the mass spectra of samples over time with the baseline, new molecular species corresponding to metabolites can be found. The structure of these metabolites helps to elucidate the metabolic pathways, for example, identifying oxidative metabolites (e.g., hydroxylations) or conjugates (e.g., glucuronides).

Elucidation of Enzymatic Pathways Involved in 3-Deoxy-3-chloroabiraterone Metabolism

Once metabolites are identified, the next step is to determine which specific enzymes are responsible for their formation.

Role of Cytochrome P450 Isoforms (e.g., CYP3A4)

Given its structural similarity to abiraterone (B193195), it would be hypothesized that CYP enzymes play a significant role in the metabolism of 3-Deoxy-3-chloroabiraterone. To investigate this, researchers would use:

Recombinant Human CYP Enzymes : The compound would be incubated individually with a panel of commercially available, single CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) to see which ones deplete the parent compound and form metabolites.

Chemical Inhibition : In human liver microsomes, the metabolism assay is run in the presence of known selective inhibitors for specific CYP isoforms. A significant reduction in metabolism in the presence of a CYP3A4 inhibitor (like ketoconazole), for example, would implicate CYP3A4 as a major pathway.

Contribution of Other Enzymes (e.g., esterases, UGTs)

If conjugation is observed in hepatocyte assays, the role of Phase II enzymes would be investigated. For instance, the involvement of UGTs would be confirmed by incubating the compound with liver microsomes supplemented with the appropriate cofactor (UDPGA). Similarly, the contribution of esterases, which could potentially cleave parts of the molecule, would be assessed using relevant tissue fractions and specific inhibitors.

In Vivo Metabolic Profiling and Excretion Studies in Preclinical Species

Following in vitro characterization, the metabolic profile is studied in vivo using animal models (e.g., rats, dogs). A single dose of the compound (often radiolabeled) is administered, and biological samples (plasma, urine, and feces) are collected over time. These samples are analyzed to identify the major circulating metabolites and to determine the primary routes and rate of excretion of the drug and its metabolites from the body. This provides a comprehensive picture of the compound's metabolic fate in a whole organism.

Until such studies are conducted and published for 3-Deoxy-3-chloroabiraterone, any discussion of its specific metabolic pathways remains speculative.

Quantitative Analysis of Parent Compound and Metabolites in Biological Fluids

The quantitative analysis of 3-Deoxy-3-chloroabiraterone and its potential metabolites in biological fluids such as plasma and serum is essential for understanding its pharmacokinetic profile. Based on the established analytical methodologies for abiraterone and its metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable and widely employed technique for this purpose. nih.govnih.govnih.gov Several validated LC-MS/MS methods have been developed for the simultaneous determination of abiraterone and its key metabolites, and a similar approach would be applicable to its chloro-derivative. nih.govnih.gov

These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to isolate the analytes from the biological matrix. nih.govnih.gov Chromatographic separation is commonly achieved using a C18 reverse-phase column with a gradient elution program. nih.govnih.gov Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govnih.gov Deuterated internal standards, such as abiraterone-d4, are often used to ensure accuracy and precision. nih.gov

The table below summarizes typical parameters for an LC-MS/MS method that could be adapted for the analysis of 3-Deoxy-3-chloroabiraterone and its metabolites, based on existing methods for abiraterone.

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.govnih.gov |

| Biological Matrix | Human Plasma, Serum | nih.govnih.gov |

| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | nih.govnih.gov |

| Chromatographic Column | Reverse-phase C18 | nih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Internal Standard | Deuterated analog (e.g., 3-Deoxy-3-chloroabiraterone-d4) | nih.gov |

Identification of Active or Inactive Metabolites (e.g., D4A analog)

The biotransformation of abiraterone leads to the formation of several metabolites, some of which exhibit significant biological activity. A key active metabolite of abiraterone is Δ4-abiraterone (D4A), which is formed through the action of 3β-hydroxysteroid dehydrogenase (3βHSD). pcf.org D4A is a more potent inhibitor of CYP17A1 and also acts as an androgen receptor (AR) antagonist. pcf.org It is highly probable that 3-Deoxy-3-chloroabiraterone would also be metabolized to a D4A analog.

Furthermore, abiraterone and D4A can undergo further metabolism by 5α-reductase and other steroidogenic enzymes, leading to a series of 5α- and 5β-reduced metabolites. prostatecancertopics.com Some of these metabolites, such as 3-keto-5α-abiraterone, have been shown to act as AR agonists, potentially contributing to treatment resistance. prostatecancertopics.com The metabolic pathway of 3-Deoxy-3-chloroabiraterone would likely mirror this, producing a corresponding suite of chlorinated metabolites with potentially altered activities.

Phase II metabolism of abiraterone and its phase I metabolites primarily involves sulfation and glucuronidation, resulting in more water-soluble compounds that are readily excreted. nih.govbohrium.com These conjugated metabolites are generally considered to be inactive. nih.gov It is expected that 3-Deoxy-3-chloroabiraterone would also undergo similar phase II conjugation reactions.

The table below outlines the potential metabolites of 3-Deoxy-3-chloroabiraterone based on the known metabolic pathways of abiraterone, along with their likely activity status.

| Parent Compound | Potential Metabolite | Metabolic Pathway | Anticipated Activity | Reference |

|---|---|---|---|---|

| 3-Deoxy-3-chloroabiraterone | Δ4-(3-chloro)abiraterone (D4A analog) | 3β-Hydroxysteroid dehydrogenase | Active (CYP17A1 inhibitor, AR antagonist) | pcf.org |

| 3-keto-5α-(3-chloro)abiraterone | 5α-Reductase | Potentially Active (AR agonist) | prostatecancertopics.com | |

| (3-chloro)abiraterone Sulfate | Sulfotransferase | Inactive | bohrium.com | |

| (3-chloro)abiraterone Glucuronide | UDP-glucuronosyltransferase | Inactive | nih.gov |

Future Research Trajectories and Translational Perspectives for 3 Deoxy 3 Chloroabiraterone Based Research

Exploration of 3-Deoxy-3-chloroabiraterone in Other Hormone-Dependent Cancers or Conditions

The enzyme CYP17A1 is a critical node in the steroidogenesis pathway, responsible for the production of precursors for both androgens and estrogens. nih.govacs.org While the therapeutic utility of its inhibition is well-established in prostate cancer, its role in other hormone-sensitive malignancies is an area of active investigation. Future research should systematically evaluate the efficacy of 3-Deoxy-3-chloroabiraterone in a range of other hormone-dependent cancers.

Breast Cancer: A significant subset of breast cancers are estrogen receptor-positive (ER+), relying on estrogen for their growth. By inhibiting CYP17A1, 3-Deoxy-3-chloroabiraterone could potentially reduce the production of estrogens, offering a therapeutic strategy. nih.govaacrjournals.org However, studies have shown that abiraterone (B193195) itself can exhibit weak estrogenic activity, which could be counterproductive. aacrjournals.orgnih.gov It would be crucial to determine if the 3-chloro substitution on the abiraterone scaffold mitigates or exacerbates this effect. Preclinical studies using ER+ breast cancer cell lines would be a logical first step.

Ovarian Cancer: The role of steroid hormones in the pathophysiology of ovarian cancer is complex, with evidence suggesting that both androgens and estrogens may be involved. The expression of CYP17A1 in some ovarian tumors presents a rationale for investigating CYP17A1 inhibitors. patsnap.comnih.gov Research into 3-Deoxy-3-chloroabiraterone in preclinical models of ovarian cancer could elucidate its potential as a novel therapeutic agent.

Other Conditions: Beyond oncology, dysregulated steroidogenesis is implicated in conditions like polycystic ovary syndrome (PCOS) and Cushing's syndrome. nih.govacs.org The potent and potentially selective action of novel CYP17A1 inhibitors like 3-Deoxy-3-chloroabiraterone could offer new avenues for managing these endocrine disorders.

A hypothetical screening of 3-Deoxy-3-chloroabiraterone across various hormone-dependent cancer cell lines could yield the following preliminary data:

| Cell Line | Cancer Type | Hormone Receptor Status | IC50 (µM) for 3-Deoxy-3-chloroabiraterone |

| MCF-7 | Breast Cancer | ER+, PR+ | 5.2 |

| T47D | Breast Cancer | ER+, PR+ | 8.1 |

| SKOV-3 | Ovarian Cancer | ER+, AR+ | 12.5 |

| LNCaP | Prostate Cancer | AR+ | 0.9 |

Development of Advanced Delivery Systems for Preclinical Applications

Like many steroidal compounds, abiraterone acetate (B1210297) has low aqueous solubility, which can impact its oral bioavailability. nih.gov It is anticipated that 3-Deoxy-3-chloroabiraterone would share similar physicochemical properties. The development of advanced drug delivery systems is therefore a critical step in optimizing its therapeutic potential for preclinical and, eventually, clinical applications.

Future research should focus on formulating 3-Deoxy-3-chloroabiraterone into various nano-carrier systems to improve its pharmacokinetic profile.

Liposomal Formulations: Encapsulating the compound within liposomes can enhance solubility, improve stability, and potentially reduce off-target effects. Studies on liposomal formulations of abiraterone acetate have demonstrated the feasibility of this approach, showing sustained release profiles. researchgate.netresearchgate.net

Nanoparticles: Polymeric nanoparticles, such as those made from PLGA, or solid lipid nanoparticles, can be engineered to control the release of the encapsulated drug. nih.govijper.org For steroidal drugs, nanocrystal technology has also been shown to improve dissolution rates and bioavailability. nih.govnih.gov Synthetic lipid nanoparticles have also been explored for their affinity for steroid-rich organs, which could be advantageous for targeting hormone-producing tissues. snmjournals.orgsnmjournals.org

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can form nanoemulsions in the gastrointestinal tract, enhancing the absorption of lipophilic drugs. A SNEDDS formulation of abiraterone acetate has been shown to significantly increase its oral bioavailability in preclinical models. nih.gov

A comparative analysis of different delivery systems in a preclinical model could look like this:

| Formulation | Particle Size (nm) | Drug Loading (%) | Oral Bioavailability (AUC) Improvement (fold vs. suspension) |

| Aqueous Suspension | N/A | N/A | 1.0 |

| Liposomal Formulation | 150 ± 20 | 8.5 ± 1.2 | 2.1 |

| PLGA Nanoparticles | 210 ± 30 | 12.1 ± 2.5 | 2.8 |

| SNEDDS | 50 ± 10 | 15.7 ± 1.9 | 4.5 |

Contribution of 3-Deoxy-3-chloroabiraterone Research to Understanding Resistance Mechanisms to Abiraterone

Acquired resistance to abiraterone is a significant clinical challenge in the treatment of castration-resistant prostate cancer (CRPC). Mechanisms of resistance are varied and can include upregulation of the androgen receptor (AR), the emergence of AR splice variants like AR-V7, and alterations in intratumoral androgen biosynthesis pathways. dtic.milnih.gov

The study of 3-Deoxy-3-chloroabiraterone could provide valuable insights into these resistance mechanisms. The introduction of a chloro group at the 3-position of the steroid A-ring is a significant structural modification. This could alter the molecule's interaction with the CYP17A1 active site or its susceptibility to metabolic enzymes that contribute to resistance.

Future research should investigate:

Activity in Abiraterone-Resistant Models: Evaluating the efficacy of 3-Deoxy-3-chloroabiraterone in cell lines and xenograft models that have developed resistance to abiraterone. Differential sensitivity could point to a distinct mechanism of action or an ability to circumvent specific resistance pathways.

Metabolic Stability: Comparing the metabolism of 3-Deoxy-3-chloroabiraterone to that of abiraterone. A key resistance mechanism involves the conversion of abiraterone to more active androgens. The 3-chloro group might block or alter these metabolic pathways, potentially restoring therapeutic activity.

Interaction with Mutant AR: Investigating whether 3-Deoxy-3-chloroabiraterone has any direct activity on wild-type or mutant androgen receptors. Abiraterone itself has been shown to have some anti-AR activity, and understanding how the 3-chloro modification affects this could be crucial. um.edu.mt

Identification of Novel Therapeutic Targets Based on 3-Deoxy-3-chloroabiraterone's Mechanism

While the primary target of abiraterone analogues is CYP17A1, all drugs have the potential for off-target effects. The unique chemical structure of 3-Deoxy-3-chloroabiraterone, specifically the electron-withdrawing chloro group, could lead to interactions with other proteins in the cell that are not observed with abiraterone. The study of these interactions could lead to the identification of novel therapeutic targets.

A forward-thinking research approach would involve:

Chemical Proteomics: Utilizing techniques such as affinity chromatography with immobilized 3-Deoxy-3-chloroabiraterone to pull down interacting proteins from cancer cell lysates. Identification of these proteins by mass spectrometry could reveal unexpected targets.

Phenotypic Screening: Conducting high-content screening of 3-Deoxy-3-chloroabiraterone across a wide range of cancer cell lines with diverse genetic backgrounds. An unexpected pattern of activity could suggest a novel mechanism of action and, by extension, a new therapeutic target.

Computational Modeling: In silico docking studies against a panel of proteins involved in cancer signaling pathways could predict potential off-target interactions, which can then be validated experimentally.

Design and Synthesis of 3-Deoxy-3-chloroabiraterone Derivatives with Enhanced Pharmacological Profiles

The discovery of 3-Deoxy-3-chloroabiraterone opens the door to a new area of structure-activity relationship (SAR) studies. The 3-chloro group serves as a novel anchor point for further chemical modifications to fine-tune the pharmacological properties of the molecule. The goal of such a medicinal chemistry program would be to synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties.

Key areas for synthetic exploration would include:

Modifications of the A-Ring: Exploring the effects of different halogen substitutions (e.g., fluorine, bromine) at the 3-position to understand the impact of electronegativity and atomic radius on activity. mdpi.com

Alterations to the Pyridine (B92270) Moiety: The 3-pyridyl group is crucial for the inhibitory activity of abiraterone against CYP17A1. um.edu.mt Creating derivatives of 3-Deoxy-3-chloroabiraterone with modified heterocyclic groups could enhance potency or selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.

Stereochemical Investigations: Synthesizing and testing different stereoisomers of 3-Deoxy-3-chloroabiraterone and its derivatives could lead to compounds with a better fit in the target enzyme's active site.

A hypothetical SAR table for a series of new derivatives could be structured as follows:

| Compound | R1 (Position 3) | R2 (Pyridine Moiety) | CYP17A1 IC50 (nM) | AR Binding Affinity (Ki, nM) |

| Abiraterone | =O | 3-pyridyl | 2.5 | >1000 |

| 3-Deoxy-3-chloroabiraterone | Cl | 3-pyridyl | 1.8 | >1000 |

| Derivative 1 | F | 3-pyridyl | 2.1 | >1000 |

| Derivative 2 | Cl | 4-pyridyl | 5.7 | >1000 |

| Derivative 3 | Cl | 2-thiazolyl | 1.2 | 850 |

Q & A

Q. How is 3-Deoxy 3-chloroabiraterone identified and quantified in pharmaceutical formulations?

- Methodological Answer : Reverse-phase HPLC with a C18 (L1) column (3.9 mm × 15 cm, 3-µm packing) and UV detection at 254 nm is used. The mobile phase consists of a gradient of acetonitrile and phosphate buffer (pH 3.0). System suitability requires a resolution ≥1.0 between this compound and anhydro abiraterone peaks, validated using a diode array detector for spectral confirmation . Quantification involves comparing peak areas of the sample solution to a standard calibrated against USP Abiraterone Acetate RS, with ≤2.0% relative standard deviation (RSD) .

Q. What is the significance of this compound as an impurity in abiraterone acetate formulations?

- Methodological Answer : As a chlorinated derivative, this compound is a process-related impurity formed during synthesis or degradation. Regulatory guidelines (e.g., ICH Q3A/B) mandate its quantification at ≤0.3% in drug products. Its presence above thresholds may alter pharmacokinetics or toxicity, requiring stability studies under forced degradation (acid/base hydrolysis, oxidation) to assess formation pathways .

Q. What chromatographic parameters are critical for resolving this compound from structurally similar impurities?

- Methodological Answer : Column temperature (15°C), flow rate (0.45 mL/min), and mobile phase composition (acetonitrile:phosphate buffer gradient) are optimized to achieve baseline separation. A 3-µm particle size column enhances efficiency, while UV-diode array detection ensures peak purity verification. Resolution ≥1.0 between this compound and anhydro abiraterone is mandatory for method validation .

Advanced Research Questions

Q. How can advanced detection techniques improve sensitivity for this compound in low-abundance matrices?

- Methodological Answer : Coupling LC with tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) transitions (e.g., m/z 368→ specific fragments) enhances sensitivity beyond UV detection. Method validation should include a signal-to-noise ratio ≥10 for the sensitivity solution (0.3 µg/mL) and specificity testing against co-eluting metabolites .

Q. What strategies minimize this compound formation during abiraterone acetate synthesis?

- Methodological Answer : Controlling reaction conditions (e.g., avoiding excess chlorinating agents, optimizing temperature/pH) reduces chlorination at the 3β position. Process analytical technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, monitor intermediate stages to identify and mitigate impurity formation pathways .

Q. How do mobile phase modifiers influence the stability-indicating capability of HPLC methods for this compound?

- Methodological Answer : Adding ion-pairing agents (e.g., 0.1% trifluoroacetic acid) or adjusting buffer pH (2.5–3.5) improves peak symmetry and resolution. Forced degradation studies (e.g., oxidative stress with H2O2) validate method robustness by confirming no co-elution of degradation products with this compound .

Q. What analytical challenges arise in distinguishing this compound from other chloro-derivatives using NMR?

- Methodological Answer : Overlapping signals in <sup>1</sup>H NMR (e.g., pyridin-3-yl protons) complicate differentiation. 2D NMR techniques (HSQC, HMBC) or <sup>13</sup>C NMR assignments (e.g., C3-Cl at δ ~45 ppm) resolve structural ambiguities. Isotopic labeling (e.g., <sup>37</sup>Cl) may aid in tracking chlorine substitution sites .

Q. How is the limit of quantification (LOQ) determined for this compound in stability studies?

- Methodological Answer : LOQ is established using a calibration curve (0.1–1.0 µg/mL) with ≤10% RSD and ≥90% accuracy. Precision is tested via six replicate injections of the sensitivity solution (0.3 µg/mL). The LOQ must align with ICH Q2(R1) guidelines, ensuring reliable detection at 0.1% impurity levels .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in impurity levels reported by different HPLC methods?

- Methodological Answer : Cross-validate methods using orthogonal techniques (e.g., LC-MS vs. HPLC-UV) and standard reference materials. Investigate column lot variability, detector linearity, and sample preparation artifacts (e.g., light exposure, solvent stability). Harmonize system suitability criteria (e.g., resolution, RSD) across labs to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.